

# Discovery and history of 4-Hydroxy-4-phenylpentan-2-one

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## Compound of Interest

Compound Name: 4-Hydroxy-4-phenylpentan-2-one

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## 4-Hydroxy-4-phenylpentan-2-one: A Technical Guide

### Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-4-phenylpentan-2-one**, a keto-alcohol of interest to researchers, scientists, and drug development professionals. Due to a notable absence of a clear discovery and developmental history in accessible scientific literature, this document focuses on the compound's synthesis, physicochemical properties, and potential biological activities as inferred from analogous structures. This guide consolidates available data, outlines a probable synthetic protocol, and proposes avenues for future research into its bioactivity.

### Introduction and Historical Context

**4-Hydroxy-4-phenylpentan-2-one**, with the molecular formula  $C_{11}H_{14}O_2$ , is a tertiary alcohol and a ketone. Despite its well-defined structure, a seminal publication detailing its initial discovery and characterization is not readily identifiable in the public domain. Chemical databases like PubChem list the compound and its stereoisomers, providing computed physicochemical properties, but a rich historical narrative is conspicuously absent.<sup>[1][2]</sup> This lack of a clear origin story presents both a challenge and an opportunity, suggesting a relatively unexplored molecule with potential for novel discovery.

## Physicochemical Properties

The fundamental properties of **4-Hydroxy-4-phenylpentan-2-one** are primarily derived from computational models available in public databases.<sup>[1][2]</sup> These properties are crucial for designing synthetic routes and predicting its behavior in biological systems.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	PubChem <sup>[1]</sup>
Molecular Weight	178.23 g/mol	PubChem <sup>[1]</sup>
IUPAC Name	4-hydroxy-4-phenylpentan-2-one	PubChem <sup>[1]</sup>
XLogP3 (Computed)	0.9	PubChem <sup>[1]</sup>
Hydrogen Bond Donor Count	1	PubChem <sup>[1][2]</sup>
Hydrogen Bond Acceptor Count	2	PubChem <sup>[1][2]</sup>
Rotatable Bond Count	3	PubChem <sup>[1][2]</sup>
Exact Mass	178.099379685 Da	PubChem <sup>[1]</sup>
Complexity (Computed)	183	PubChem <sup>[1][2]</sup>

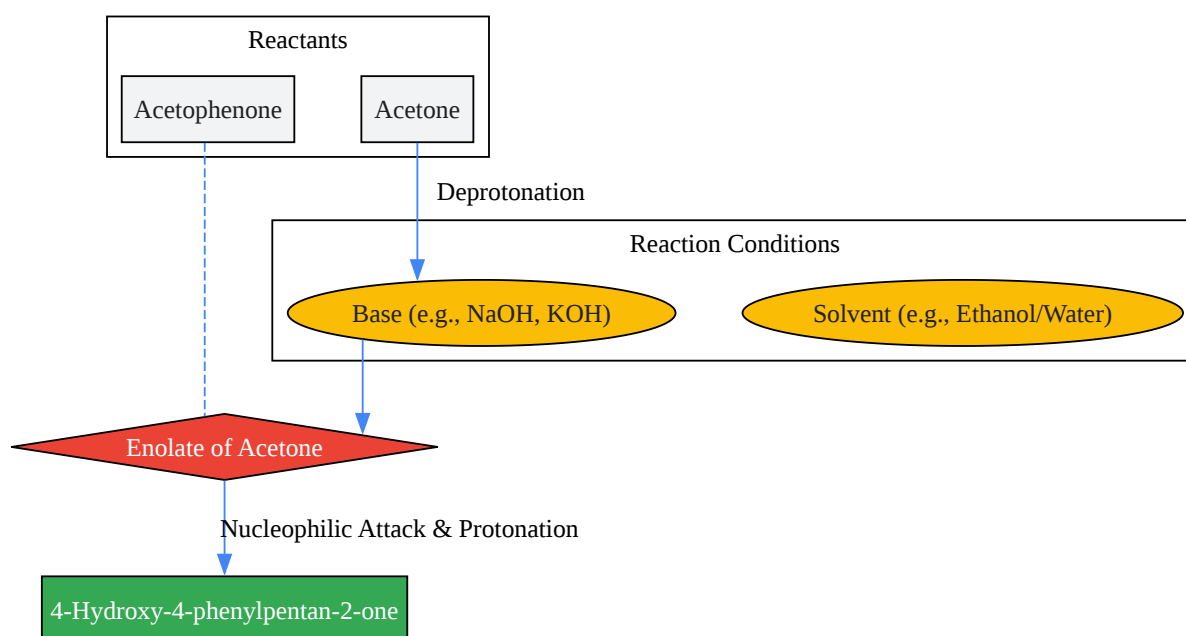
## Synthesis and Experimental Protocols

The structure of **4-Hydroxy-4-phenylpentan-2-one** strongly suggests its synthesis via an aldol condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.<sup>[3]</sup> The most probable pathway involves the reaction of acetophenone with the enolate of acetone.

### Proposed Synthetic Pathway: Aldol Condensation

The synthesis would likely proceed via a base-catalyzed aldol condensation. In this proposed mechanism, a base abstracts an  $\alpha$ -hydrogen from acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The

resulting alkoxide is then protonated to yield the final product, **4-Hydroxy-4-phenylpentan-2-one**.



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Caption: Proposed synthesis of **4-Hydroxy-4-phenylpentan-2-one**.

## General Experimental Protocol

The following is a generalized protocol for the synthesis of **4-Hydroxy-4-phenylpentan-2-one** based on standard aldol condensation procedures.

- **Reaction Setup:** A solution of acetophenone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- **Base Addition:** An aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the stirred solution of acetophenone and acetone.

- **Reaction Monitoring:** The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute HCl) to neutralize the base. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- **Characterization:** The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **4-Hydroxy-4-phenylpentan-2-one** is not currently available in the literature. However, its structural features allow for informed speculation on its potential bioactivities, drawing parallels with similar molecules.

## Inferred Antimicrobial and Cytotoxic Effects

A structurally related compound, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), has been identified in the glandular trichomes of *Oenothera glazioviana* and has demonstrated antimicrobial, insecticidal, and phytotoxic activities, suggesting a role as a defensive compound.[4] Furthermore, other phenylalkanol derivatives are known to exhibit antimicrobial properties, often by disrupting the integrity of bacterial cell membranes.[5] It is plausible that **4-Hydroxy-4-phenylpentan-2-one** could exhibit similar activities.

## Potential Neurological and Anti-inflammatory Activity

The presence of a phenyl group in the structure suggests the possibility of interactions with receptors in the central nervous system. Some small aromatic alcohols are known to interact with targets such as GABA<sub>A</sub> receptors or voltage-gated ion channels.[5] Additionally, simple phenolic compounds have been reported to possess anti-inflammatory properties. These

potential activities for **4-Hydroxy-4-phenylpentan-2-one** remain speculative and require experimental validation.

## Proposed Investigatory Workflow for Biological Activity

To elucidate the biological potential of **4-Hydroxy-4-phenylpentan-2-one**, a standard drug discovery and development workflow would be appropriate.

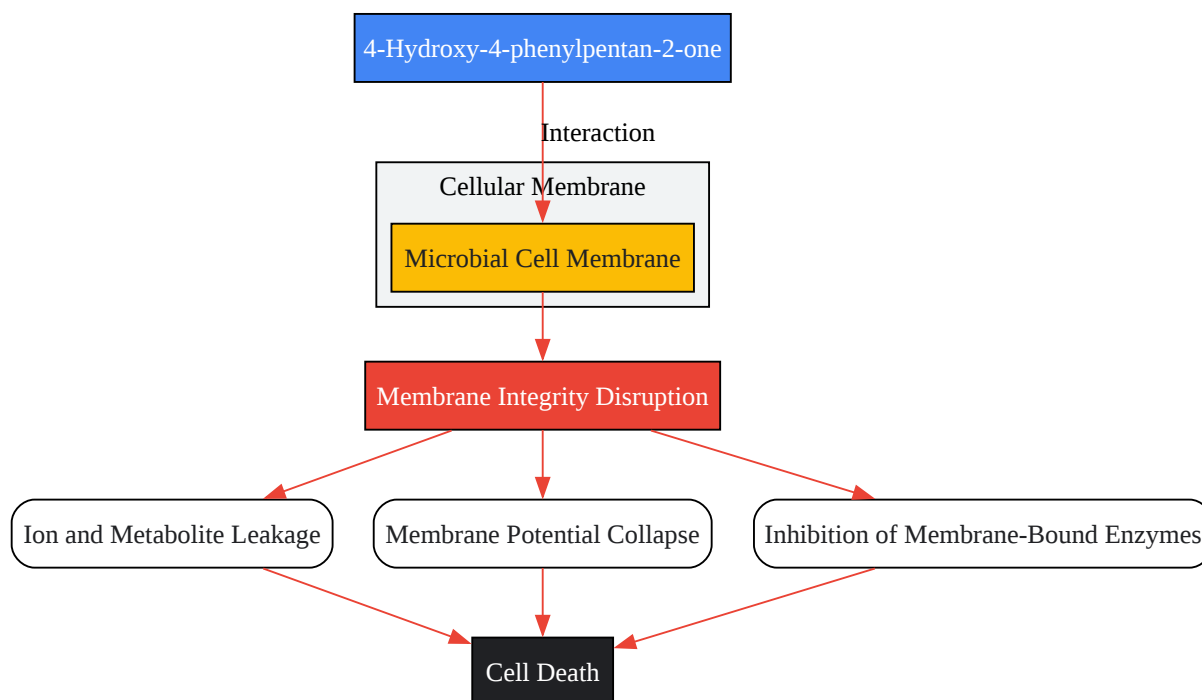


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Caption: Standard workflow for drug discovery and development.

## Hypothetical Signaling Pathway Interaction

Based on the potential antimicrobial activity and its amphipathic nature, a proposed mechanism of action could involve the disruption of microbial cell membranes. This could lead to a cascade of downstream effects, ultimately resulting in cell death.



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Caption: Hypothetical mechanism of antimicrobial action.

## Conclusion and Future Directions

**4-Hydroxy-4-phenylpentan-2-one** represents a molecule with a defined structure but an undefined history and biological profile. The information presented in this technical guide, based on established chemical principles and data from analogous compounds, provides a foundational framework for future research. The primary areas for future investigation include:

- **Definitive Synthesis and Characterization:** A comprehensive study detailing the synthesis, purification, and full spectroscopic characterization of **4-Hydroxy-4-phenylpentan-2-one** is required to provide experimentally validated data.

- **Biological Screening:** A broad-based biological screening of the compound is warranted to identify any potential therapeutic activities, including antimicrobial, cytotoxic, neurological, and anti-inflammatory effects.
- **Historical Literature Search:** A deeper search of older chemical literature and patent databases may yet uncover the original discovery of this compound, providing valuable historical context.

The study of **4-Hydroxy-4-phenylpentan-2-one** is an open field for researchers, with the potential for new discoveries in both its fundamental chemistry and its biological applications.

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## References

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